Boc-DL-His(1-Boc)-DL-Pro-OH

Description

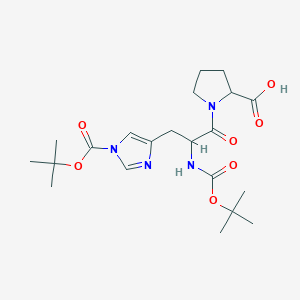

Boc-DL-His(1-Boc)-DL-Pro-OH is a protected amino acid derivative used in peptide synthesis. It features two tert-butoxycarbonyl (Boc) protecting groups: one on the proline (Pro) residue and another on the imidazole ring of the histidine (His) side chain. This dual protection enhances stability during synthetic reactions, particularly in solid-phase peptide synthesis (SPPS), where selective deprotection is critical. The Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for removal, as noted in the synthesis of THAM-3ΦG .

Properties

Molecular Formula |

C21H32N4O7 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28) |

InChI Key |

VGBYSJWNCPPTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-His(1-Boc)-DL-Pro-OH typically involves the protection of the amino groups of histidine and proline with Boc groups. The process begins with the reaction of histidine and proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of Boc-protected histidine and proline. The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-His(1-Boc)-DL-Pro-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU.

Oxidation and Reduction: The histidine moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Coupling: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are frequently used as coupling reagents.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and oxidized or reduced derivatives of the histidine moiety.

Scientific Research Applications

Boc-DL-His(1-Boc)-DL-Pro-OH is a synthetic compound primarily used in peptide synthesis, composed of histidine and proline amino acids with tert-butyloxycarbonyl (Boc) protecting groups. These Boc groups prevent unwanted side reactions, ensuring the integrity of the desired product.

Scientific Research Applications

This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a building block in the synthesis of complex peptides and proteins. The compound is also utilized in studying protein-protein interactions and enzyme mechanisms. Furthermore, it plays a role in developing peptide-based drugs and therapeutic agents, as well as in the production of peptide-based materials and coatings.

Use in Peptide Synthesis

The compound is essential in peptide synthesis because the Boc groups protect amino groups during coupling reactions, which prevents unwanted side reactions. After synthesizing the desired peptide, the Boc groups are removed under acidic conditions to reveal the free amino groups, allowing the peptide to fold into its active conformation and exert its biological effects.

Antimicrobial Activity

Derivatives of histidine, including this compound, exhibit antimicrobial activity. Research indicates that certain peptide derivatives with histidine residues demonstrate moderate activity against Gram-positive bacteria and fungi like Aspergillus niger.

| Compound | Activity Against Gram-Positive Bacteria | Activity Against A. niger |

|---|---|---|

| This compound | Moderate | Moderate |

Exenatide Preparation

Boc-His(Boc)-OH is utilized in the preparation of Exenatide, a peptide used in diabetes treatment . A method for preparing Exenatide involves using Boc-His(Boc)-OH.DCHA in a solid-phase reaction to inhibit the formation of D-His-Exenatide, thereby improving the yield and purity of Exenatide .

Mechanism of Action

The mechanism of action of Boc-DL-His(1-Boc)-DL-Pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc groups protect the amino groups during the coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc groups are removed under acidic conditions, revealing the free amino groups. This allows the peptide to fold into its active conformation and exert its biological effects.

Comparison with Similar Compounds

Boc-DL-Pro-OH

Key Features :

- Structure : Single Boc-protected proline.

- Molecular Formula: C₁₀H₁₇NO₄; MW: 215.3 .

- Purity : >98% .

- Applications : Used as a building block in peptide synthesis.

- Stability : Boc protection requires TFA for cleavage, compatible with stepwise SPPS.

- Storage : Solutions stored at -20°C (1 month) or -80°C (6 months) .

Comparison :

- Functional Groups : Lacks the His residue and dual Boc protection, simplifying synthesis and deprotection steps.

- Solubility : Lower molecular weight and hydrophobicity compared to Boc-DL-His(1-Boc)-DL-Pro-OH, enhancing solubility in organic solvents.

Z-DL-Pro-OH (N-Cbz-DL-Proline)

Key Features :

- Structure : Carboxybenzyl (Z)-protected proline.

- Molecular Formula: C₁₃H₁₅NO₄; MW: 249.26 .

- Physicochemical Properties : TPSA = 75.6 Ų, Log S = -2.7, indicating moderate aqueous solubility .

- Deprotection: Requires hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), differing from Boc’s TFA-based cleavage .

Comparison :

- Protection Strategy : Z group offers orthogonal protection to Boc, enabling multi-step syntheses.

- Reactivity : Z group is more stable under acidic conditions but less stable under basic conditions compared to Boc.

Ac-DL-Pro-OH

Key Features :

Comparison :

- Cost : Likely lower due to simpler synthesis, but less versatile for complex peptides.

H-DL-Pro-OH (Unprotected Proline)

Key Features :

Comparison :

- Reactivity : Higher risk of racemization or unwanted coupling without protection.

- Storage : Requires stringent conditions to prevent degradation, unlike Boc-protected analogs.

Boc-α-(1-Naphthylmethyl)-DL-Pro-OH

Key Features :

Comparison :

Boc-DL-Met-OH

Key Features :

Comparison :

- Side Chain : Methionine’s sulfur atom introduces redox sensitivity absent in this compound.

- Deprotection : Similar Boc cleavage but requires additional steps to prevent methionine oxidation.

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | MW | Purity | Protection Group(s) | Key Applications |

|---|---|---|---|---|---|

| This compound | Inferred | ~450 | N/A | Boc (x2) | Complex peptide synthesis |

| Boc-DL-Pro-OH | C₁₀H₁₇NO₄ | 215.3 | >98% | Boc | SPPS building block |

| Z-DL-Pro-OH | C₁₃H₁₅NO₄ | 249.26 | >95% | Z | Orthogonal protection |

| Boc-α-(1-Naphthylmethyl)-DL-Pro-OH | C₂₁H₂₅NO₄ | 355.43 | ≥96% | Boc, Naphthylmethyl | Conformational studies |

Table 2: Deprotection Conditions

| Compound | Deprotection Method | Conditions |

|---|---|---|

| This compound | TFA (acidic) | 2 hours, room temp |

| Z-DL-Pro-OH | HBr/AcOH or H₂/Pd-C | Acidic or reductive |

| Ac-DL-Pro-OH | NaOH (basic) | Mild aqueous conditions |

Research Findings and Trends

- Boc vs. Z Protection : Boc is preferred for acid-stable intermediates, while Z is used for orthogonal strategies .

- Steric Effects : Bulky groups (e.g., naphthylmethyl) reduce coupling efficiency but enhance conformational control .

- Dual Protection : Compounds like this compound enable selective deprotection, critical for synthesizing His-rich peptides (e.g., metalloenzyme mimics).

Biological Activity

Boc-DL-His(1-Boc)-DL-Pro-OH is a derivative of histidine and proline, two amino acids that play crucial roles in various biological processes. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its structural properties and biological activities.

Chemical Structure

This compound is characterized by:

- Boc (tert-butyloxycarbonyl) protecting groups on the histidine side chain.

- A proline residue that contributes to the compound's conformational rigidity.

Synthesis

The synthesis of this compound typically involves:

- Protection of amino groups using Boc anhydride.

- Coupling reactions facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or TBTU (O-(benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Purification through chromatography techniques.

Antimicrobial Activity

Research has shown that derivatives of histidine exhibit varying degrees of antimicrobial activity. For example, studies indicated that certain peptide derivatives, including those with histidine residues, demonstrated moderate activity against Gram-positive bacteria and fungi such as Aspergillus niger .

| Compound | Activity Against Gram-Positive Bacteria | Activity Against A. niger |

|---|---|---|

| This compound | Moderate | Moderate |

Cytotoxicity Studies

Cytotoxicity assays (MTT assays) have been employed to evaluate the safety profile of this compound. These assays typically measure cell viability in response to various concentrations of the compound over different time periods. Results from such studies indicated that the compound did not significantly affect cell viability at low concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

A notable study explored the use of this compound in enhancing the efficacy of peptide-based drugs. The compound was incorporated into a peptide sequence designed for targeted delivery in cancer therapy. The results showed improved binding affinity to cancer cells compared to unmodified peptides, highlighting its potential role as a drug delivery enhancer .

The biological activity of this compound may be attributed to:

- Interaction with microbial membranes , leading to disruption and cell death.

- Modulation of enzyme activities , particularly those involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.